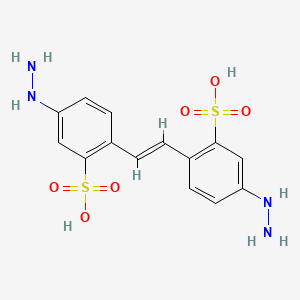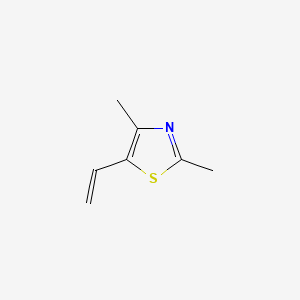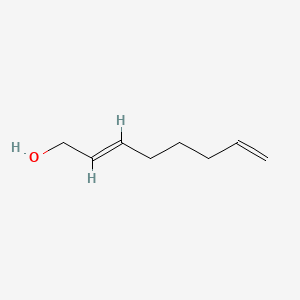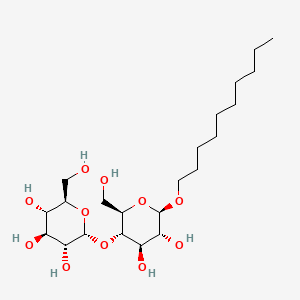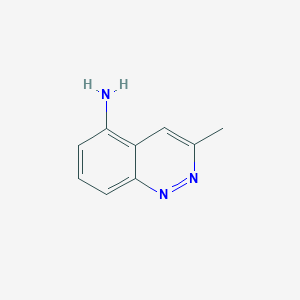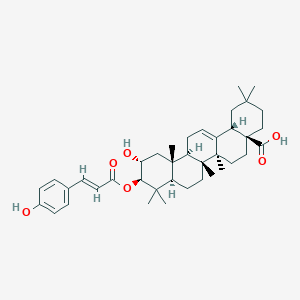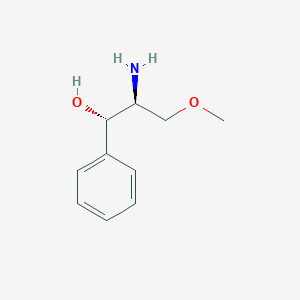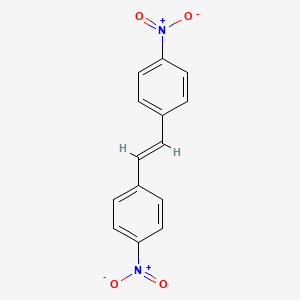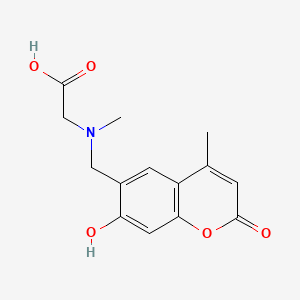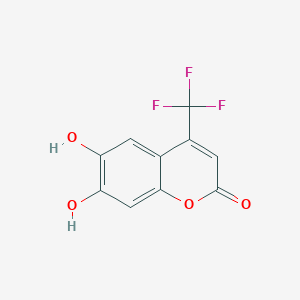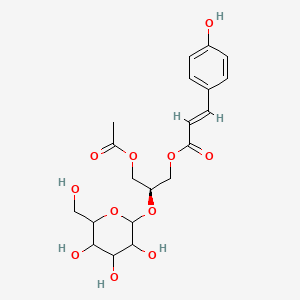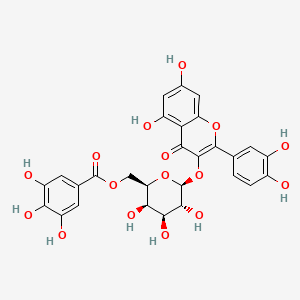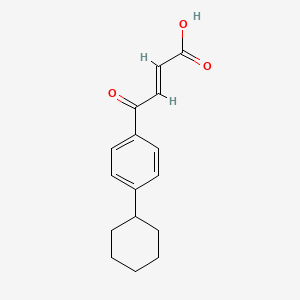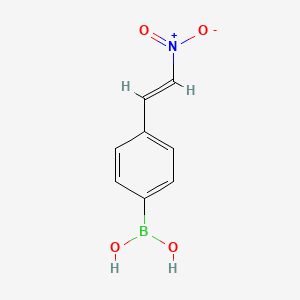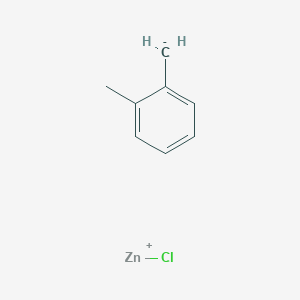
Chlorozinc(1+);1-methanidyl-2-methylbenzene
Overview
Description
Scientific Research Applications
-
Antimicrobial Activity
- Scientific Field : Pharmaceutical Science .
- Application Summary : Zn(II) complexes of reduced Schiff bases derived from cyclohexane-1,2-diamine and fluorinated benzaldehydes have been found to have antimicrobial activities .
- Methods of Application : A series of Schiff base ligands were prepared by the condensation of trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes, followed by their reduction with NaBH4. These reduced ligands were then used in the synthesis of zinc complexes .
- Results : The compounds containing the 4-(trifluoromethylphenyl) moiety showed marked antibacterial activity. Interestingly, the antimicrobial effect of the zinc complex with this moiety was significantly higher than that of the corresponding free reduced ligand, comparable with ciprofloxacin used as standard .
-
Synthesis of (Meth)Acrylates
- Scientific Field : Organic Polymer Chemistry .
- Application Summary : Reactive polymers, which are cross-linked (insoluble) bead-structured resins containing chemically reactive functional groups, are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Methods of Application : Functional (meth)acrylates are used to supply “functional esters” ruins as a general reactive group precursor. The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups, therefore, in general, provide a single reaction step for the synthesis of reactive polymers .
- Results : This method has been successfully applied to obtain vinyl polymers. The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
-
Continuous Flow Chemistry
- Scientific Field : Organic Chemistry .
- Application Summary : The use of organozinc reagents in continuous flow chemistry, particularly in Negishi coupling, has been explored . This technique helps organic chemists to resolve numerous challenges encountered during various catalytic reactions .
- Methods of Application : Flow technologies improve mass and heat transfer, speed up the mixing of the reaction, and offer exact control of the reaction parameters . This review describes the utilization of flow chemistry in reactions involving organozinc reagents .
- Results : The Negishi coupling of organozinc reagent is a valuable tool for the formation of C-C bond with functional group tolerance and is used extensively in total synthesis .
-
Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry .
- Application Summary : Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile replaces a substituent, such as a hydrogen atom, on an aromatic ring .
- Methods of Application : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results : This reaction is used to synthesize a wide variety of products, including many that are biologically active .
-
Stability of Metal Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : Metal complexes of polydentate ligands, which could potentially include “Chlorozinc(1+);1-methanidyl-2-methylbenzene”, are significantly more stable than the corresponding complexes of chemically similar monodentate ligands .
- Methods of Application : This is observed experimentally, often through the use of spectroscopic techniques .
- Results : This increased stability, known as the chelate effect, has important implications in many areas of chemistry, including catalysis and materials science .
Safety And Hazards
properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVRUXTFONBAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401679 | |
| Record name | 2-Methylbenzylzinc chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorozinc(1+);1-methanidyl-2-methylbenzene | |
CAS RN |
312693-19-9 | |
| Record name | 2-Methylbenzylzinc chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



